molecular formula C14H14O2 B13875150 (2-Allyloxy-naphthalen-1-yl)-methanol

(2-Allyloxy-naphthalen-1-yl)-methanol

Cat. No.: B13875150
M. Wt: 214.26 g/mol
InChI Key: KVASRNXAGISYMP-UHFFFAOYSA-N
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Description

(2-Allyloxy-naphthalen-1-yl)-methanol is a naphthalene derivative featuring a hydroxymethyl group at the 1-position and an allyloxy substituent at the 2-position.

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

(2-prop-2-enoxynaphthalen-1-yl)methanol

InChI

InChI=1S/C14H14O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h2-8,15H,1,9-10H2

InChI Key

KVASRNXAGISYMP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C2=CC=CC=C2C=C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-prop-2-enoxynaphthalen-1-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the hydroxyl and allyl ether groups.

    Allylation: The allyl ether group is introduced by reacting the hydroxylated naphthalene with an allyl halide in the presence of a base, such as sodium hydroxide, to form the desired ether linkage.

Industrial Production Methods: Industrial production of (2-prop-2-enoxynaphthalen-1-yl)methanol may involve large-scale hydroxylation and allylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: (2-prop-2-enoxynaphthalen-1-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of the corresponding hydrocarbon. Reducing agents such as lithium aluminum hydride can be used.

    Substitution: The compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products:

    Oxidation: Formation of naphthaldehyde or naphthone derivatives.

    Reduction: Formation of naphthalene derivatives.

    Substitution: Formation of naphthyl chlorides or other substituted derivatives.

Scientific Research Applications

(2-prop-2-enoxynaphthalen-1-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-prop-2-enoxynaphthalen-1-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Naphthalen-1-ylmethanol (C₁₁H₁₀O)

  • Structure : A hydroxymethyl group at the 1-position of naphthalene.
  • Key Properties: Forms planar molecular structures with O–H⋯O hydrogen bonds in crystalline phases, leading to infinite chains . Melting point: 333 K; crystallizes in a monoclinic system (space group P2₁/c) with cell parameters a = 4.9306 Å, b = 15.7882 Å, c = 21.0651 Å . Synthesized via recrystallization from ethanol, yielding needle-like crystals .

(2-Methoxynaphthalen-1-yl)methanethiol (C₁₂H₁₂OS)

  • Structure : Methoxy (OCH₃) and methanethiol (SCH₃) groups at the 1- and 2-positions, respectively.
  • Key Properties: Dual functionality (methoxy and thiol) enhances reactivity in nucleophilic and redox reactions .

[6-(Dibutylamino)naphthalen-1-yl]methanol (C₁₉H₂₅NO)

  • Structure: A dibutylamino group at the 6-position and hydroxymethyl at the 1-position.
  • The bulky dibutylamino group may sterically hinder interactions compared to the allyloxy group in the target compound .

(8-Methylnaphthalen-1-yl)methanol (C₁₂H₁₂O)

  • Structure : Methyl at the 8-position and hydroxymethyl at the 1-position.
  • Key Properties :
    • Structural isomerism (e.g., 1- vs. 2-position substitutions) significantly affects solubility and crystal packing .
    • Methyl groups enhance thermal stability but reduce polarity compared to allyloxy substituents .

1-(2-Ethoxynaphthalen-1-yl)ethanol (C₁₄H₁₆O₂)

  • Structure: Ethoxy (OCH₂CH₃) at the 2-position and ethanol at the 1-position.
  • Key Properties: Antimicrobial activity (MIC: 0.5–2 mg/mL) and moderate antioxidant capacity (EC₅₀: 30 mg/mL) .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Substituents Molecular Weight (g/mol) Melting Point (K) Key Feature
Naphthalen-1-ylmethanol 1-hydroxymethyl 158.20 333 Strong hydrogen bonding
(2-Methoxynaphthalen-1-yl)methanol 1-hydroxymethyl, 2-methoxy 188.22 N/A Dual functionalization
[6-(Dibutylamino)naphthalen-1-yl]methanol 1-hydroxymethyl, 6-dibutylamino 307.44 N/A Fluorescence
(8-Methylnaphthalen-1-yl)methanol 1-hydroxymethyl, 8-methyl 172.23 N/A Steric effects

Unique Aspects of (2-Allyloxy-naphthalen-1-yl)-methanol

  • Hydrogen Bonding: The hydroxymethyl group enables O–H⋯O interactions, similar to Naphthalen-1-ylmethanol, but allyloxy may reduce crystal symmetry due to steric effects .
  • Reactivity: Allyl ethers are prone to oxidation and radical reactions, suggesting utility in synthetic pathways unavailable to methyl or amino derivatives .

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